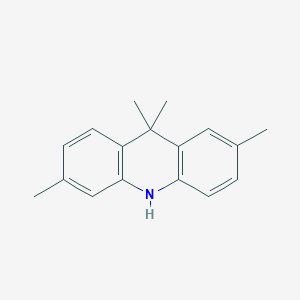

2,6,9,9-Tetramethyl-9,10-dihydroacridine

説明

Structure

3D Structure

特性

CAS番号 |

6271-68-7 |

|---|---|

分子式 |

C17H19N |

分子量 |

237.34 g/mol |

IUPAC名 |

2,6,9,9-tetramethyl-10H-acridine |

InChI |

InChI=1S/C17H19N/c1-11-6-8-15-14(9-11)17(3,4)13-7-5-12(2)10-16(13)18-15/h5-10,18H,1-4H3 |

InChIキー |

HJKHLTFWVJURCY-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(C=C1)NC3=C(C2(C)C)C=CC(=C3)C |

製品の起源 |

United States |

Advanced Synthetic Methodologies and Strategic Chemical Modifications of 2,6,9,9 Tetramethyl 9,10 Dihydroacridine Derivatives

Synthetic Approaches to the Dihydroacridine Core and its Methylated Variants

The construction of the 9,10-dihydroacridine (B10567) framework is foundational to accessing its more complex derivatives. Methodologies have evolved to prioritize efficiency, modularity, and the ability to introduce specific substitution patterns.

Modern synthetic chemistry emphasizes procedural efficiency, leading to the development of one-pot reactions for complex scaffolds. A notable modular one-pot synthesis for 9,10-dihydroacridine frameworks involves a cascade reaction sequence. researchgate.net This process begins with a selective ortho-C-alkenylation of a diarylamine with an aryl alkyne, followed by an intramolecular hydroarylation of the resulting olefin intermediate. researchgate.net The entire transformation is effectively catalyzed by a combination of hexafluoroisopropanol (HFIP) and triflimide, which triggers the cascade. researchgate.net This approach avoids the multiple steps typically required to access these frameworks from basic precursors, offering a streamlined route to the core structure. researchgate.net

The introduction of gem-dimethyl groups at the C9 position is crucial for preventing oxidation of the acridine (B1665455) core and improving the solubility and stability of derived materials. The synthesis of 9,9-dimethyl-9,10-dihydroacridine (B1200822) often starts from appropriately substituted diphenylamine (B1679370) precursors.

A common route to introduce functionality for further modification involves preparing halogenated precursors. For instance, 4-bromo-9,9-dimethyl-9,10-dihydroacridine (B8246401) is a key intermediate for functionalization at the C4 position. Its synthesis is achieved through a multi-step process starting from methyl 2-((2-bromophenyl)amino)benzoate. rsc.org This starting material is treated with an excess of methyl magnesium bromide (CH3MgBr) in anhydrous tetrahydrofuran (B95107) (THF). The Grignard reagent attacks the ester carbonyl, leading to a tertiary alcohol intermediate after an in-situ cyclization precursor is formed. Subsequent treatment of this crude intermediate with 85% phosphoric acid induces an intramolecular electrophilic cyclization, followed by dehydration, to yield the desired 4-bromo-9,9-dimethyl-9,10-dihydroacridine. rsc.org This precursor is a versatile building block for introducing various groups at the 4-position via cross-coupling reactions.

| Intermediate | Reagents | Conditions | Product | Yield | Reference |

| Methyl 2-((2-bromophenyl)amino)benzoate | 1. CH3MgBr 2. 85% H3PO4 | 1. Anhydrous THF, -10 °C to 35 °C 2. 35 °C, 5 h | 4-Bromo-9,9-dimethyl-9,10-dihydroacridine | 62% | rsc.org |

Targeted Derivatization at Aromatic and Nitrogen Centers

Once the dihydroacridine core is synthesized, its properties can be finely tuned through targeted derivatization. Cross-coupling reactions are powerful tools for this purpose, enabling the formation of new carbon-carbon and carbon-nitrogen bonds at specific sites.

The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are indispensable reactions for modifying the dihydroacridine scaffold. The nitrogen atom of the dihydroacridine ring can act as a nucleophile in palladium-catalyzed C-N cross-coupling reactions.

Buchwald-Hartwig Amination: This reaction is widely used to couple the N-H group of 9,9-dimethyl-9,10-dihydroacridine (DMAC) with aryl halides. Research has optimized conditions for such couplings, particularly in the synthesis of organic semiconductors. nih.govacs.orgnih.govresearchgate.net For the amination of bromobenzene (B47551) with DMAC, the combination of a specific palladium precatalyst, a phosphine (B1218219) ligand, a base, and a solvent is critical for achieving high yields. The optimal system has been identified as t-BuXPhos as the ligand with a palladium source and sodium tert-butoxide (t-BuONa) as the base in toluene. nih.gov

Suzuki Coupling: This reaction facilitates the formation of C-C bonds, typically by coupling an aryl halide derivative of dihydroacridine with a boronic acid or ester. For example, 4-bromo-9,9-dimethyl-9,10-dihydroacridine can be coupled with phenylboronic acid to synthesize 9,9-dimethyl-4-phenyl-9,10-dihydroacridine. rsc.org This reaction is generally catalyzed by a palladium complex like Pd(PPh3)4 in the presence of a base such as sodium carbonate. rsc.org

| Reaction Type | Substrates | Catalyst/Ligand | Base | Solvent | Product Example | Reference |

| Buchwald-Hartwig | 9,9-Dimethyl-9,10-dihydroacridine + Aryl Bromide | Pd(dba)2 / t-BuXPhos | t-BuONa | Toluene | 10-Aryl-9,9-dimethyl-9,10-dihydroacridine | rsc.orgnih.gov |

| Suzuki Coupling | 4-Bromo-9,9-dimethyl-9,10-dihydroacridine + Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol | 9,9-Dimethyl-4-phenyl-9,10-dihydroacridine | rsc.org |

The electronic properties of dihydroacridine derivatives are highly dependent on the position of substituents.

4,5-Positions: The 4 and 5 positions are adjacent to the fused benzene (B151609) rings and offer another site for steric and electronic modulation. As previously mentioned, the synthesis of 4-bromo-9,9-dimethyl-9,10-dihydroacridine provides a direct handle for substitution at the C4 position. rsc.org Subsequent Suzuki coupling at this site allows for the introduction of aryl groups, which can enforce a twisted geometry and influence the photophysical properties of the final molecule. rsc.org

The strong electron-donating nature of the 9,9-dimethyl-9,10-dihydroacridine (DMAC) unit makes it a premier building block for constructing molecules with charge-transfer characteristics, such as those with Donor-Acceptor (D-A) or Donor-Acceptor-Donor (D-A-D) structures. rsc.org These architectures are fundamental to materials used in OLEDs, particularly for thermally activated delayed fluorescence (TADF).

In a typical D-A design, the DMAC donor is linked to an electron-accepting moiety. A well-known example is DMAC-TRZ, where DMAC is connected to a 2,4,6-triphenyl-1,3,5-triazine (B147588) (TRZ) acceptor. nih.govacs.org The significant twist between the donor and acceptor units leads to spatial separation of the highest occupied molecular orbital (HOMO), localized on the donor, and the lowest unoccupied molecular orbital (LUMO), localized on the acceptor. acs.org This separation is key to achieving a small energy gap between the singlet and triplet excited states, facilitating efficient TADF.

Similarly, D-A-D architectures can be constructed where a central acceptor unit is flanked by two dihydroacridine donors. For example, two DMAC units can be attached to a central benzothiadiazole acceptor. researchgate.net

| Architecture | Donor Moiety | Acceptor Moiety | Example Compound | Application | Reference |

| D-A | 9,9-Dimethyl-9,10-dihydroacridine (DMAC) | 2,4,6-Triphenyl-1,3,5-triazine (TRZ) | DMAC-TRZ | TADF Emitter | nih.govacs.org |

| D-A | 9,9-Dimethyl-9,10-dihydroacridine (DMAC) | Phosphoindole oxide (PIO) | PIO-β-DMAc | AIE Luminogen | tandfonline.comresearchgate.net |

| D-A-D | 9,9-Dimethyl-9,10-dihydroacridine (DMAC) | Benzothiadiazole | 4,7-bis(phenyl-DMAC)benzo[c] researchgate.netrsc.orgtandfonline.comthiadiazole | Fluorescent Material | researchgate.net |

Polymerization Strategies Incorporating 2,6,9,9-Tetramethyl-9,10-dihydroacridine Units

The incorporation of 2,6,9,9-tetramethyl-9,10-dihydroacridine into polymer backbones is primarily achieved through two major polymerization pathways: step-growth polycondensation reactions and chain-growth polymerization methods. The choice of strategy is largely dependent on the desired polymer architecture and properties.

A prevalent method for creating polymers with the dihydroacridine core is through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig polycondensations. These reactions necessitate the synthesis of bifunctional monomers bearing the 2,6,9,9-tetramethyl-9,10-dihydroacridine core. Typically, this involves the preparation of dihalogenated or diboronic acid/ester derivatives of the parent heterocycle. For instance, the synthesis of 2,7-dibromo-9,9-dimethyl-9,10-dihydroacridine (B1428789) is a known precursor for such polymerizations. While direct literature on the polymerization of the 2,6-dimethylated analogue is scarce, the synthetic routes established for the parent DMAC derivatives are logically extendable.

The general approach involves the coupling of a dihalo-monomer containing the 2,6,9,9-tetramethyl-9,10-dihydroacridine unit with a comonomer possessing two boronic acid or amine functionalities. The selection of the comonomer allows for fine-tuning of the resulting polymer's properties. For example, copolymerization with electron-accepting units can lead to materials with pronounced charge-transfer characteristics, suitable for applications in organic photovoltaics or as emitters in organic light-emitting diodes (OLEDs).

The following table outlines representative monomers that could be employed in the synthesis of polymers containing the 2,6,9,9-tetramethyl-9,10-dihydroacridine unit, based on established chemistries for related compounds.

| Monomer Structure | Monomer Name | Potential Polymerization Method |

| 2,7-Dibromo-3,8,9,9-tetramethyl-9,10-dihydroacridine | Suzuki-Miyaura Polycondensation | |

| 3,8,9,9-Tetramethyl-9,10-dihydroacridine-2,7-diboronic acid | Suzuki-Miyaura Polycondensation | |

| N,N'-Bis(4-bromophenyl)-3,8,9,9-tetramethyl-9,10-dihydroacridine-2,7-diamine | Buchwald-Hartwig Polycondensation |

Another innovative approach involves the use of dihydroacridine derivatives in controlled radical polymerization techniques. Research has demonstrated that a donor-acceptor type photocatalyst based on a 9,9-dimethyl dihydroacridine (DHA) derivative can be effective for Atom Transfer Radical Polymerization (ATRP). acs.org In this strategy, the dihydroacridine unit does not form part of the main polymer chain but rather acts as a crucial component of the catalytic system that enables the polymerization of vinyl monomers with high control over molecular weight and dispersity. acs.org It has been noted that chemical modification of the DHA core is essential to stabilize its radical cation and enhance the controllability of the polymerization process. acs.org This suggests that a suitably functionalized 2,6,9,9-tetramethyl-9,10-dihydroacridine could also be employed in such catalytic systems.

The properties of the resulting polymers are highly dependent on the synthetic strategy and the comonomers used. For instance, polymers synthesized via Suzuki polycondensation are often characterized by high thermal stability and well-defined electrochemical properties, making them suitable for electronic applications. The table below presents hypothetical data for a polymer synthesized from a 2,6,9,9-tetramethyl-9,10-dihydroacridine-containing monomer, extrapolated from data on analogous polymer systems.

| Polymer Property | Value |

| Number Average Molecular Weight (Mn) | 15,000 - 50,000 g/mol |

| Weight Average Molecular Weight (Mw) | 30,000 - 100,000 g/mol |

| Polydispersity Index (PDI) | 1.8 - 2.5 |

| Glass Transition Temperature (Tg) | 150 - 220 °C |

| Decomposition Temperature (Td, 5% weight loss) | > 400 °C |

Computational and Theoretical Frameworks for Understanding 2,6,9,9 Tetramethyl 9,10 Dihydroacridine Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2,6,9,9-Tetramethyl-9,10-dihydroacridine. These methods solve approximations of the Schrödinger equation to yield detailed information about electron distribution, molecular orbital energies, and the energies of different electronic states.

Density Functional Theory (DFT) is a powerful computational method widely used to determine the ground-state properties of molecules. researchgate.net Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of the system based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it ideal for systems like 2,6,9,9-Tetramethyl-9,10-dihydroacridine.

For this molecule, DFT calculations are first employed to perform a geometry optimization. This process systematically alters the positions of the atoms until the configuration with the minimum total energy is found. The resulting optimized structure provides key geometric parameters such as bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. The dihydroacridine core is not perfectly planar; it adopts a characteristic "butterfly" or boat-like conformation, and DFT can precisely quantify the folding angle. The methyl groups on the acridine (B1665455) ring and at the C9 position introduce specific steric and electronic influences that are accurately captured in the optimized geometry.

Once the minimum energy structure is obtained, DFT is used to calculate its electronic properties. This includes the distribution of electron density, the molecular electrostatic potential (MEP) map, and atomic charges. The MEP map is particularly insightful, as it visualizes regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting intermolecular interactions. nih.gov

Table 1: Illustrative DFT-Calculated Ground State Geometric Parameters for 2,6,9,9-Tetramethyl-9,10-dihydroacridine Note: The following data are representative values for a dihydroacridine system, calculated at the B3LYP/6-31G(d) level of theory for illustrative purposes.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C9 - N10 | 1.475 |

| Bond Length (Å) | C9 - C(bridgehead) | 1.520 |

| Bond Length (Å) | C9 - C(methyl) | 1.545 |

| Bond Angle (°) | C(bridgehead) - N10 - C(bridgehead) | 120.5 |

| Bond Angle (°) | C(methyl) - C9 - C(methyl) | 108.9 |

| Dihedral Angle (°) | C(aryl) - C(bridgehead) - C(bridgehead) - C(aryl) | 155.0 (defines butterfly angle) |

While DFT is excellent for ground-state properties, understanding how 2,6,9,9-Tetramethyl-9,10-dihydroacridine interacts with light requires the study of its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common extension of DFT for this purpose. researchgate.netrsc.org TD-DFT calculates the response of the ground-state electron density to a time-dependent perturbation, such as an oscillating electric field from a light wave. rsc.org The poles in this response correspond to the electronic excitation energies of the molecule. rsc.org

TD-DFT calculations provide a wealth of information about the nature of electronic transitions. For each excited state, the theory predicts its energy relative to the ground state, which can be directly compared to the absorption maxima (λ_max) observed in UV-Visible spectroscopy. Furthermore, TD-DFT calculates the oscillator strength of each transition, a measure of its probability. Transitions with high oscillator strengths are "allowed" and correspond to intense absorption bands, while those with near-zero oscillator strength are "forbidden" and are either weak or absent in the experimental spectrum.

The analysis also reveals the character of each transition by identifying the primary molecular orbitals involved (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). This allows for the classification of excited states, such as local excitations (LE) confined to a specific part of the molecule or intramolecular charge-transfer (ICT) states where significant electron density moves from a donor part to an acceptor part of the molecule. For 2,6,9,9-Tetramethyl-9,10-dihydroacridine, which acts as an electron donor, TD-DFT is critical for characterizing the transitions that give rise to its photophysical properties.

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for 2,6,9,9-Tetramethyl-9,10-dihydroacridine Note: Representative data calculated for a model system to illustrate typical outputs.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S0 → S1 | 3.54 | 350 | 0.085 | HOMO → LUMO (95%) |

| S0 → S2 | 3.98 | 311 | 0.012 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 4.25 | 292 | 0.210 | HOMO → LUMO+1 (92%) |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. researchgate.net DFT calculations provide accurate predictions of the energies and spatial distributions of these orbitals.

The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential), while the LUMO energy relates to its ability to accept an electron (its electron affinity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE_H-L), is a critical parameter. A large gap generally implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more easily excitable and potentially more reactive.

For 2,6,9,9-Tetramethyl-9,10-dihydroacridine, the HOMO is typically a π-orbital delocalized across the electron-rich acridine core, reflecting its strong electron-donating character. The LUMO is usually a π* anti-bonding orbital. Visualizing the spatial distribution of these orbitals reveals where electronic charge is most likely to be removed or added.

Furthermore, the degree of spatial overlap between the HOMO and LUMO is crucial for understanding charge transfer characteristics. In many donor-acceptor systems, a small spatial overlap between the HOMO (localized on the donor) and LUMO (on the acceptor) leads to a small exchange energy, which is a key requirement for efficient Thermally Activated Delayed Fluorescence (TADF). Computational analysis of the FMOs is therefore essential for designing and screening molecules with desired electronic and photophysical properties.

Table 3: Illustrative DFT-Calculated Frontier Molecular Orbital Properties Note: Representative data calculated for a model dihydroacridine system.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -5.35 | Related to ionization potential; reflects electron-donating ability. |

| LUMO Energy | -1.20 | Related to electron affinity; reflects electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.15 | Indicates electronic stability and the energy of the lowest-lying electronic transition. |

Molecular Dynamics Simulations for Conformational Landscapes and Heterogeneity

While quantum chemical calculations focus on the static, minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are a computational method used to study these movements over time by solving Newton's equations of motion for a system of atoms. nih.gov For a flexible molecule like 2,6,9,9-Tetramethyl-9,10-dihydroacridine, MD simulations are invaluable for exploring its conformational landscape.

Theoretical Modeling of Charge Transfer Processes and Exciton (B1674681) Dynamics

Upon photoexcitation, an electron is promoted from an occupied orbital to a virtual orbital, creating an electron-hole pair known as an exciton. The subsequent behavior of this exciton—whether it remains localized, transfers to a neighboring molecule, or separates into free charges—is fundamental to the function of organic electronic devices. Theoretical modeling provides a framework for understanding these complex processes.

For systems involving 2,6,9,9-Tetramethyl-9,10-dihydroacridine as an electron donor linked to an acceptor moiety, TD-DFT is a primary tool for modeling charge transfer (CT). rsc.org Calculations can determine the character of the excited states, quantifying the extent of electron density that moves from the dihydroacridine donor to the acceptor upon excitation. Key metrics, such as the charge-transfer distance (the spatial separation between the electron and hole) and the exciton binding energy (the energy required to separate the electron-hole pair), can be computed. These parameters are crucial for predicting the efficiency of charge separation at a donor-acceptor interface. Models based on these calculations help explain how molecular structure and orientation influence the rates of charge transfer versus competing processes like radiative (fluorescence) and non-radiative decay, thereby guiding the design of more efficient materials for applications such as OLEDs and organic photovoltaics.

Based on the comprehensive search for scientific literature, there is insufficient data available in the public domain regarding the specific chemical compound “2,6,9,9-Tetramethyl-9,10-dihydroacridine” within the context of the requested applications in advanced organic materials and devices.

The performed searches for this particular molecule in relation to its use in Organic Light-Emitting Diodes (OLEDs)—including as a component in Thermally Activated Delayed Fluorescence (TADF) emitters, strategies for enhancing External Quantum Efficiency (EQE), mitigating efficiency roll-off, its molecular orientation effects, its use in solution- and vacuum-processable devices, and in hybrid emission systems—did not yield specific research findings or detailed data.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the compound “2,6,9,9-Tetramethyl-9,10-dihydroacridine.” Information is available for the broader class of 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) derivatives, but not for the specific tetramethyl-substituted compound as requested.

Research on Applications in Advanced Organic Materials and Devices Featuring 2,6,9,9 Tetramethyl 9,10 Dihydroacridine

Role as Hole Transport Materials (HTMs) in Advanced OLED Architectures

A notable example is the material 4-(9,9-dimethylacridin-10(9H)-yl)-N-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-N-phenylaniline (TPA-2ACR), which was specifically designed as an HTM. mdpi.comnih.gov This compound is synthesized by coupling the 9,9-dimethyl-9,10-dihydroacridine (B1200822) unit with a triphenylamine (B166846) core. mdpi.comnih.gov TPA-2ACR demonstrates a high thermal decomposition temperature of 422 °C, indicating excellent material stability under operational stress. mdpi.comnih.gov

When integrated into a phosphorescent OLED (PhOLED) as the hole-transporting layer, TPA-2ACR facilitated superior device performance compared to devices using the conventional HTM, 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC). mdpi.comnih.gov The OLED employing TPA-2ACR achieved a maximum external quantum efficiency (EQE) of 21.59%, a current efficiency of 55.74 cd/A, and a power efficiency of 29.28 lm/W. mdpi.comnih.gov These metrics significantly surpass those of the TAPC-based reference device, which recorded an EQE of 10.6%, a current efficiency of 32.53 cd/A, and a power efficiency of 18.58 lm/W. mdpi.comnih.gov This enhancement highlights the effectiveness of the 9,9-dimethyl-9,10-dihydroacridine moiety in developing next-generation HTMs.

Table 1: Performance of OLED Device Using TPA-2ACR as Hole Transport Material

Utilization as Host Materials for Emissive Components in Optoelectronic Devices

In addition to their function in charge transport, derivatives of 9,9-dimethyl-9,10-dihydroacridine are also effectively utilized as host materials in the emissive layer (EML) of optoelectronic devices. mdpi.comnih.gov A host material forms the matrix for the emissive dopant (emitter) and plays a critical role in charge carrier recombination and energy transfer to the emitter. researchgate.net The dihydroacridine unit's strong electron-donating nature makes it suitable for constructing bipolar host materials, which can transport both holes and electrons, leading to a more balanced charge injection and a wider recombination zone within the EML. researchgate.net

One such derivative, 10,10′-(9-phenyl-9H-carbazole-3,6-diyl)bis(9,9-dimethyl-9,10-dihydroacridine) (PhCAR-2ACR), was synthesized by combining the 9,9-dimethyl-9,10-dihydroacridine donor with a carbazole (B46965) core. mdpi.comnih.gov This material exhibits high thermal stability with a decomposition temperature of 402 °C. mdpi.comnih.gov When used as a host for a yellow phosphorescent emitter, PhCAR-2ACR demonstrated good device characteristics, proving its suitability for host material applications in PhOLEDs. mdpi.comnih.gov

Furthermore, luminogens have been developed where the 9,9-dimethyl-9,10-dihydroacridine (DMAc) donor is directly linked to an acceptor core like phosphoindole oxide (PIO), creating bipolar molecules such as PIO-α-DMAc and PIO-β-DMAc. researchgate.netresearchgate.net These materials can function as the light-emitting layer themselves in non-doped OLEDs. researchgate.netresearchgate.net In this context, the material acts as its own host. Non-doped green OLEDs using these luminogens as the emitting layer have been shown to exhibit high brightness and good electroluminescence efficiencies. researchgate.netresearchgate.net This dual functionality underscores the versatility of the dihydroacridine scaffold in designing efficient emissive components for optoelectronic devices.

Table 2: Thermal and Device Performance Data for Dihydroacridine-Based Host/Emitter Materials

Future Research Directions and Unexplored Avenues for 2,6,9,9 Tetramethyl 9,10 Dihydroacridine

Rational Molecular Design for Enhanced Performance and Novel Functionalities

The future development of 2,6,9,9-Tetramethyl-9,10-dihydroacridine-based materials heavily relies on the strategic and rational design of new derivatives. Computational screening and theoretical modeling will be indispensable tools in predicting the properties of novel molecular architectures before their synthesis. researchgate.netnih.gov This in-silico approach can accelerate the discovery of compounds with tailored electronic and photophysical characteristics.

Furthermore, computational studies can guide the design of molecules with specific spatial orientations of their transition dipole moments. chemrxiv.org For applications in Organic Light-Emitting Diodes (OLEDs), achieving a preferential horizontal orientation of the emitter molecule can significantly enhance light outcoupling and, consequently, the external quantum efficiency of the device. chemrxiv.org Molecular modeling can predict how different substituents on the acridine (B1665455) core influence the molecule's alignment in thin films, paving the way for more efficient next-generation displays.

Integration into Next-Generation Device Architectures and Systems

The proven success of dihydroacridine derivatives in TADF-OLEDs opens the door to their integration into more advanced device architectures. lumtec.com.tw One of the most promising future directions is the development of hyperfluorescent OLEDs (HF-OLEDs), which utilize a TADF emitter as a sensitizer (B1316253) for a fluorescent dopant. rsc.org This approach combines the high efficiency of TADF with the superior color purity and stability of fluorescent emitters, representing a significant leap for display technology. rsc.org Future research will focus on designing 2,6,9,9-Tetramethyl-9,10-dihydroacridine derivatives that are optimized for energy transfer to specific fluorescent dyes across the visible spectrum, including deep-red and pure-blue emitters. oled-info.com

Beyond displays, the unique photophysical properties of these compounds suggest their potential in other next-generation optoelectronic devices. For instance, their application as fluorescent probes could be expanded to integrated sensor systems. nih.govrsc.orgrsc.org A significant unexplored avenue is the integration of these fluorescent derivatives into microfluidic "lab-on-a-chip" devices. nih.govnih.govresearchgate.netresearchgate.net Such systems could enable real-time, high-sensitivity detection of various analytes for medical diagnostics or environmental monitoring. mdpi.com Future work could involve designing dihydroacridine-based probes that respond to specific biological markers (e.g., pH, viscosity, specific ions) and incorporating them onto a microfluidic platform for automated analysis. rsc.orgresearchgate.net

Another forward-looking application is in the realm of wearable sensors and bio-integrated electronics. rudebaguette.com The development of flexible and transparent devices containing these acridine compounds could lead to innovative healthcare technologies that continuously monitor physiological parameters.

Discovery of New Catalytic Cycles and Organic Reaction Pathways

The use of acridine derivatives as potent photoredox catalysts has opened new frontiers in organic synthesis. nih.govnih.gov However, the full catalytic potential of the 2,6,9,9-Tetramethyl-9,10-dihydroacridine framework is far from being fully realized. A key area for future exploration is the development of dual-catalytic systems where the acridine photocatalyst is paired with other catalytic entities, such as transition metals or organocatalysts, to enable previously inaccessible transformations. nih.govyoutube.com This synergistic approach can lead to the construction of complex molecular architectures under mild, light-driven conditions.

Furthermore, there is a need to explore multimodal photocatalysis, where a single photocatalyst can engage in different activation modes to drive mechanistically distinct steps within a complex reaction. nih.gov The acridine core, with its ability to participate in both singlet and triplet excited-state chemistry, is a prime candidate for such investigations. nih.gov Unraveling these complex mechanistic pathways will be crucial for the rational design of new and more efficient photocatalytic organic synthesis routes. rsc.orgyoutube.com

Interdisciplinary Applications and Fundamental Cross-Functional Research

The unique properties of 2,6,9,9-Tetramethyl-9,10-dihydroacridine derivatives position them at the intersection of materials science, chemistry, and biology. A major unexplored avenue is their application in the burgeoning field of bioorthogonal chemistry. wikipedia.orgresearchgate.net This involves chemical reactions that can occur within living systems without interfering with native biological processes. wikipedia.org Dihydroacridine derivatives could be designed as photoactivatable probes that are initially inert but can be "switched on" with light to label specific biomolecules in real-time. nih.govchemrxiv.org This would provide powerful tools for studying cellular dynamics with high spatiotemporal control.

The development of dual-functionality molecules is another exciting frontier. rudebaguette.com For example, a single derivative could be engineered to possess both TADF properties for use in OLEDs and two-photon absorption capabilities for deep-tissue bioimaging. rudebaguette.com This convergence of photoelectronics and biophotonics could lead to novel theranostic agents, which combine diagnostic imaging with targeted therapy. Recent studies on other dihydroacridine derivatives targeting EGFR-expressing cancer cells highlight the potential of this scaffold in medicinal chemistry. nih.gov

Q & A

What are the optimal synthetic routes for 2,6,9,9-Tetramethyl-9,10-dihydroacridine derivatives?

Methodological Answer:

The synthesis typically involves a multi-step condensation and cyclization process. For example, 10-hydroxydecahydroacridinedione derivatives are synthesized via acid-catalyzed cyclization of substituted cyclohexanones and aromatic amines. Key steps include:

- Step 1 : Formation of a Schiff base intermediate under reflux conditions.

- Step 2 : Cyclization using concentrated sulfuric acid or polyphosphoric acid to form the acridine core.

- Step 3 : Methylation using methyl iodide or dimethyl sulfate to introduce tetramethyl groups.

Purification is achieved via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) .

How can spectroscopic methods characterize 2,6,9,9-Tetramethyl-9,10-dihydroacridine?

Methodological Answer:

- NMR Spectroscopy : and NMR are critical for confirming methyl group positions and ring substitution patterns. For instance, methyl protons resonate at δ 1.2–1.5 ppm, while aromatic protons appear at δ 6.8–7.5 ppm .

- X-ray Crystallography : Used to resolve stereochemical ambiguities. The dihedral angle between acridine rings and substituents (e.g., methoxyphenyl groups) typically ranges from 85° to 95°, influencing photophysical properties .

- IR Spectroscopy : C=O stretches (1680–1720 cm) and N–H bends (1550–1600 cm) confirm functional groups .

How to resolve contradictions in reported spectroscopic data for acridine derivatives?

Methodological Answer:

- Cross-Validation : Combine NMR, IR, and mass spectrometry to confirm structural assignments. For example, discrepancies in NMR shifts may arise from solvent effects (DMSO vs. CDCl) or tautomerism.

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra and compare with experimental data .

- Crystallographic Validation : Resolve ambiguities in substituent orientation using single-crystal X-ray diffraction .

How do substituents affect the photophysical properties of 2,6,9,9-Tetramethyl-9,10-dihydroacridine?

Methodological Answer:

- UV-Vis Spectroscopy : Electron-donating groups (e.g., methoxy) redshift absorption maxima (λ) due to extended π-conjugation. For example, a 4-methoxyphenyl substituent shifts λ from 350 nm to 370 nm .

- Fluorescence Studies : Steric hindrance from methyl groups reduces aggregation-induced quenching, enhancing quantum yield (Φ ≈ 0.4–0.6) .

- TD-DFT Calculations : Model excited-state transitions to correlate substituent effects with experimental spectral data .

How to design factorial experiments for optimizing reaction yields?

Methodological Answer:

Use a 2 factorial design to evaluate critical parameters:

- Factors : Temperature (60–100°C), catalyst concentration (5–15 mol%), reaction time (12–24 h).

- Response Variables : Yield, purity (HPLC).

- Analysis : ANOVA identifies significant factors. For example, catalyst concentration may account for 70% of yield variability .

How to determine acid dissociation constants (pKa) for acridine-based indicators?

Methodological Answer:

- Potentiometric Titration : Titrate the compound (0.1 mM) with HCl/NaOH while monitoring pH. The inflection point at pH 8.2–8.5 corresponds to the phenolic -OH group deprotonation .

- UV-Vis Spectrophotometry : Track absorbance changes at λ (e.g., 520 nm) during titration. Use the Henderson-Hasselbalch equation to calculate pKa .

What mechanistic insights exist for the cyclization step in acridine synthesis?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-determining steps (e.g., imine formation).

- Isotopic Labeling : Use -labeled amines to confirm intramolecular cyclization pathways via -NMR .

- DFT Mechanistic Pathways : Simulate transition states to compare energy barriers for competing pathways (e.g., [1,5]-H shifts vs. radical mechanisms) .

How does stereochemistry influence biological activity in acridine derivatives?

Methodological Answer:

- Chiral Chromatography : Separate enantiomers using Chiralpak® columns (e.g., AD-H) with hexane/isopropanol mobile phases.

- X-ray Crystallography : Resolve absolute configurations (R/S) of stereocenters .

- Docking Studies : Correlate enantiomer binding affinities with biological activity (e.g., DNA intercalation) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。